molecular formula C60H88N2O21 B1248996 Cosmomycin C

Cosmomycin C

Número de catálogo: B1248996
Peso molecular: 1173.3 g/mol
Clave InChI: JRCMJKKALYUURJ-OVYBONNASA-N
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Descripción

Contextualization within Anthracycline Antibiotics Research

Anthracyclines are a class of compounds characterized by a tetracyclic aglycone core linked to one or more sugar moieties. nih.gov They are well-known for their potent antineoplastic activity, which is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair. ontosight.ai This mechanism leads to DNA damage and ultimately induces apoptosis in rapidly dividing cells, such as cancer cells. ontosight.ai

Cosmomycin C fits within this paradigm, possessing a planar aromatic ring system that facilitates its insertion into DNA. ontosight.ai Like other anthracyclines, its sugar components play a significant role in its solubility, stability, and interactions with biological molecules. ontosight.ai Research into this compound and its analogs contributes to a deeper understanding of the structure-activity relationships within the anthracycline family, which is vital for the design of new derivatives with improved therapeutic profiles.

Overview of Microbial Origin and Discovery Trajectories

The discovery of this compound is rooted in the exploration of secondary metabolites from actinobacteria, particularly the genus Streptomyces, which is a prolific source of antibiotics and other bioactive compounds. asm.orgresearchgate.net Cosmomycins A, B, C, and D were first reported as new differentiation inducers of Friend leukemia cells, isolated from the mycelium and culture fluid of a new strain, Streptomyces cosmosus. oup.com Another early isolation was from Streptomyces sp. KCTC19769. researchgate.net

Subsequent research further detailed the isolation of this compound from Streptomyces cosmosus TMF518, where it was identified as β-rhodomycin S-2. tandfonline.com These early studies relied on traditional methods of fermentation, extraction, and chromatographic purification to isolate and characterize the compound. oup.comtandfonline.com The structural elucidation was accomplished through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comnih.gov

**Table 1: Early Discoveries of this compound from *Streptomyces***

Streptomyces Strain Key Findings Reference(s)
Streptomyces cosmosus Isolated Cosmomycins A, B, C, and D as new differentiation inducers. oup.com
Streptomyces sp. KCTC19769 Identified this compound as a STAT3 pathway inhibitor. researchgate.net
Streptomyces cosmosus TMF518 Isolated this compound and identified it as β-rhodomycin S-2. tandfonline.com

Modern approaches to natural product discovery have significantly advanced beyond traditional culture-based methods. Contemporary strategies for identifying this compound and other microbial metabolites involve a combination of genomics, metabolomics, and bioinformatics.

Genome mining has become a powerful tool for identifying the biosynthetic gene clusters (BGCs) responsible for producing specific compounds. mdpi.com For instance, the BGC for cosmomycin was identified in the genome of Streptomyces sp. Go-475, an isolate from Ethiopia. frontiersin.org This approach allows researchers to predict the production of known and novel compounds by analyzing the genetic blueprint of a microorganism. mdpi.comfrontiersin.org

Metabolomics profiling, often using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), enables the rapid detection and putative identification of compounds like this compound in microbial extracts. nih.gov When combined with molecular networking, this approach can visualize the chemical diversity of a sample and highlight related compounds, facilitating the discovery of new analogs. nih.govresearchgate.net For example, this strategy was used to identify this compound in Streptomyces strains isolated from saline lakes on the Tibetan Plateau. mdpi.comnih.gov

Furthermore, heterologous expression of BGCs in a more genetically tractable host organism is another advanced strategy. This technique allows for the production and study of compounds from microorganisms that are difficult to cultivate in the laboratory. researchgate.net The cosmomycin BGC from Streptomyces sp. CNT-302 was successfully captured and expressed using a method called Transformation-Associated Recombination (TAR) cloning. researchgate.net

Table 2: Modern Identification and Production Strategies for this compound

Strategy Description Example Application Reference(s)
Genome Mining In silico identification of biosynthetic gene clusters (BGCs) for cosmomycins. Identification of the cosmomycin BGC in Streptomyces sp. Go-475. mdpi.comfrontiersin.org
Metabolomics & Molecular Networking Rapid detection and identification of cosmomycins in complex extracts using HPLC-MS/MS and data analysis. Identification of this compound from Streptomyces strains from the Tibetan Plateau. nih.gov
Heterologous Expression Transferring the cosmomycin BGC into a different host for production and study. Expression of the cosmomycin BGC from Streptomyces sp. CNT-302 in a heterologous host. researchgate.net

Propiedades

Fórmula molecular

C60H88N2O21

Peso molecular

1173.3 g/mol

Nombre IUPAC

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1

Clave InChI

JRCMJKKALYUURJ-OVYBONNASA-N

SMILES isomérico

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Sinónimos

antibiotic A447 B
antibiotic A447-B
cosmomycin C

Origen del producto

United States

Biosynthetic Pathways and Genetic Determinants of Cosmomycin C

Elucidation of Cosmomycin Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for cosmomycin biosynthesis is encoded within a specific region of the bacterial chromosome known as a biosynthetic gene cluster. The identification and analysis of these clusters have been pivotal in understanding how Cosmomycin C is assembled.

Identification of BGCs in Streptomyces olindensis

Streptomyces olindensis is a known producer of cosmomycins, and its genome has been a primary target for elucidating the biosynthetic pathway. nih.govnih.govvulcanchem.com Initial studies involved the creation of a genomic library from S. olindensis and screening it with probes designed to detect genes for type II polyketide synthases and deoxysugar biosynthesis, which are characteristic features of anthracycline production. nih.gov This led to the characterization of a 14-kb chromosomal region containing 13 genes involved in cosmomycin biosynthesis. nih.govnih.govresearchgate.net

Subsequent whole-genome sequencing of Streptomyces olindensis DAUFPE 5622 revealed a complete cosmomycin BGC of approximately 40 kb, containing 42 predicted genes. nih.gov This comprehensive genomic data provides a foundation for detailed functional analysis of each gene's role in the biosynthetic pathway. nih.gov The identification of the full cluster has been instrumental in enabling targeted genetic engineering to produce novel cosmomycin derivatives. nih.gov

Comparative Genomics of Cosmomycin BGCs across Streptomyces Strains

Comparative genomic analyses have revealed that cosmomycin BGCs are not exclusive to S. olindensis. Homologous clusters have been identified in other Streptomyces species, such as Streptomyces sp. CNS-615 and Streptomyces sp. CNT-302. nih.govresearchgate.net These clusters exhibit a high degree of similarity, with over 90% identity at the amino acid sequence level. nih.govresearchgate.net

Streptomyces StrainBGC Similarity to S. olindensisKey Findings
Streptomyces sp. CNS-615>90% amino acid identityIdentified as a producer of cosmomycins C and D. nih.gov
Streptomyces sp. CNT-302>90% amino acid identityHomology restricted to the first 40 kb of the captured sequence. nih.govresearchgate.net
Streptomyces sp. VB162% gene matchPart of a broader comparative analysis of anthracycline BGCs. nih.gov

Role of Type II Polyketide Synthase (PKS) in Aglycone Core Formation

The backbone of the cosmomycin molecule, the aglycone, is synthesized by a type II polyketide synthase (PKS) complex. nih.gov This enzymatic machinery constructs the characteristic tetracyclic ring structure from simple building blocks. The core of the type II PKS consists of a heterodimeric ketosynthase-chain length factor (KS-CLF). nih.gov

The process begins with a starter unit, typically propionyl-CoA, which is sequentially condensed with nine malonyl-CoA extender units. nih.gov The cosmomycin BGC in S. olindensis contains the genes cosB (ketoacyl synthase α) and cosC (ketoacyl synthase β), which encode the minimal PKS responsible for assembling the 20-carbon polyketide chain. nih.gov The acyl carrier protein (ACP), which is essential for shuttling the growing polyketide chain between the active sites of the PKS, is encoded by a gene that is not located immediately downstream of the KS genes, a feature also observed in the daunorubicin (B1662515) cluster. nih.govresearchgate.net Following its synthesis, the polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by other enzymes within the BGC, to form the final aglycone, β-rhodomycinone. researchgate.net

Enzymatic Steps and Tailoring Modifications in this compound Biosynthesis

Once the aglycone core is formed, it undergoes a series of tailoring modifications, most notably glycosylation, which are critical for its biological activity. These modifications are carried out by a suite of enzymes encoded within the cosmomycin BGC.

Glycosylation Events and Glycosyltransferase Activity

A defining feature of cosmomycins is the presence of two trisaccharide chains attached to the aglycone at positions C-7 and C-10. nih.govnih.gov This dual glycosylation pattern is relatively unusual among anthracyclines and contributes significantly to the structural diversity and biological properties of these compounds. nih.gov The sugars involved are 6-deoxyhexoses, which are synthesized from glucose-1-phosphate via a dedicated set of enzymes also encoded in the BGC. nih.gov

The attachment of these sugar moieties is catalyzed by enzymes known as glycosyltransferases (GTs). frontiersin.orgsigmaaldrich.com These enzymes are responsible for recognizing a specific sugar donor (usually a nucleotide-activated sugar) and a specific acceptor molecule (the aglycone or a glycosylated intermediate) and forming a glycosidic bond between them. frontiersin.org

In S. olindensis, two key glycosyltransferases, CosG and CosK, have been identified and characterized through gene inactivation studies. nih.govnih.govresearchgate.net These enzymes play crucial roles in the step-wise assembly of the trisaccharide chains.

CosG: Inactivation of the cosG gene resulted in the accumulation of a compound containing the cosmomycin aglycone with L-rhodinose attached at both the C-7 and C-10 positions, instead of the usual L-rhodosamine. nih.gov This finding strongly suggests that CosG is the glycosyltransferase responsible for transferring L-rhodosamine to the aglycone. nih.gov The proposed model for glycosylation suggests that the first event is the attachment of two L-rhodosamine residues to the β-rhodomycinone aglycone, likely in a sequential manner, first at the 7-position and then at the 10-position. nih.gov

Influence of Glycosyltransferases on Trisaccharide Chain Assembly

Other Putative Tailoring Enzymes and Their Biosynthetic Roles

Beyond glycosylation, the cosmomycin BGC from Streptomyces sp. CNT-302 contains 32 genes predicted to encode putative tailoring enzymes. nih.gov These enzymes are responsible for further modifications of the polyketide scaffold. Based on homology, the roles of several other genes in the cosmomycin cluster from S. olindensis have been proposed nih.gov:

GeneProposed FunctionHomology/Notes
cosX Anthrone oxygenaseSimilar to AknX from the aclacinomycin cluster, it is likely involved in the formation of the quinone ring of cosmomycin. nih.gov
cosE Acyl carrier protein (ACP)
cosF Malonyl-CoA:ACP acyltransferase

These tailoring reactions are essential for producing the final, biologically active this compound molecule.

C-7 Reduction Mechanisms in Anthracycline Biosynthesis and Related Intermediates

A key structural feature of some anthracyclines, including Cosmomycin A and B, is the reduction of the C-7 position of the aglycone. nih.govresearchgate.netvulcanchem.comresearchgate.net This modification significantly impacts the biological activity of the compounds. vulcanchem.comresearchgate.net

Recent research has identified Cosmomycins C and D as biosynthetic intermediates in the production of cytorhodins. nih.govresearchgate.net In the producing organism Streptomyces sp. SCSIO 1666, a reductase named CytA has been characterized. nih.govresearchgate.net This enzyme is responsible for the C-7 reduction of the anthracycline scaffold. nih.govresearchgate.net The cytA gene is located within the cytorhodin BGC, which shares high similarity with the cosmomycin BGC. nih.gov However, the cosmomycin BGC itself appears to lack a homolog of cytA, and C-7 reduced cosmomycins are not observed as products when the cos cluster is expressed heterologously. nih.govresearchgate.net

The enzyme CytA catalyzes the reductive deglycosylation at the C-7 position. nih.gov This process likely serves as a self-resistance mechanism for the producing organism, as the C-7 reduced forms exhibit reduced antimicrobial activity while retaining cytotoxic properties. nih.govresearchgate.net The discovery of CytA and the identification of this compound as its substrate provides critical insight into the final tailoring steps that can occur in anthracycline biosynthesis, leading to structural diversification.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Recent advances in synthetic biology have provided powerful tools for the discovery and production of natural products like this compound. These approaches often involve the manipulation of biosynthetic gene clusters (BGCs) to facilitate their expression in well-characterized heterologous hosts.

Genomic Capture and Heterologous Expression of Cosmomycin BGCs

The BGCs responsible for cosmomycin production are large, often exceeding 50 kb, which makes their direct cloning and manipulation challenging. nih.govfrontiersin.org To overcome this, methods for capturing entire BGCs from the native producing organisms and expressing them in a heterologous host have been successfully employed. nih.govresearchgate.netacs.orgnih.govfigshare.com This strategy is particularly useful for activating "silent" BGCs that are not expressed, or are expressed at very low levels, in their native hosts under laboratory conditions. nih.govfrontiersin.org

The heterologous expression of the cosmomycin BGC from a marine-derived Streptomyces sp. CNT-302 in Streptomyces coelicolor M512 successfully led to the production of cosmomycins. nih.gov This not only confirmed the function of the captured gene cluster but also enabled the discovery of new cosmomycin analogs. nih.govresearchgate.netacs.orgnih.govfigshare.com

Transformation-Associated Recombination (TAR) in the yeast Saccharomyces cerevisiae has emerged as a powerful and efficient method for the direct cloning of large DNA fragments, including entire natural product BGCs. frontiersin.orgoup.comresearchgate.netfrontiersin.orgnih.gov This technique relies on the natural homologous recombination machinery of yeast to assemble a plasmid containing the target BGC. oup.comfrontiersin.org

The TAR cloning process for the cosmomycin BGC involved the design of a capture vector with homology arms corresponding to the flanking regions of the target cluster. nih.gov This vector is then co-transformed into yeast along with the genomic DNA from the cosmomycin-producing Streptomyces strain. nih.gov Through homologous recombination, the yeast cell assembles a plasmid containing the complete cosmomycin BGC. nih.govoup.com

A streamlined, PCR-independent version of this method has been developed, utilizing commercially synthesized DNA gene blocks for the capture arms, which further simplifies the process. nih.govresearchgate.netacs.orgnih.govfigshare.com This modified TAR approach was successfully used to capture a 54 kb cosmomycin BGC from Streptomyces sp. CNT-302. nih.govfrontiersin.org The resulting plasmid can then be transferred to a suitable heterologous expression host, such as S. coelicolor, to produce the desired compounds. nih.govoup.com The use of TAR cloning has been instrumental in the study of the cosmomycin series and holds promise for the engineered biosynthesis of novel, potentially more potent analogs. nih.gov

Application of Synthetic DNA Gene Blocks for BGC Capture

A significant advancement in studying and utilizing natural product biosynthetic pathways is the ability to capture entire BGCs for heterologous expression and manipulation. nih.gov Transformation-Associated Recombination (TAR) cloning has emerged as a powerful technique for selectively isolating large BGCs, often 40-60 kilobases in size. nih.gov A streamlined, PCR-independent iteration of this method has been successfully applied to the cosmomycin BGC, utilizing commercially synthesized DNA gene blocks to increase efficiency. nih.govacs.orgresearchgate.net

This refined procedure replaces the traditional, more cumbersome steps of amplifying large (e.g., one-kilobase) capture arms from genomic DNA. researchgate.net Instead, a synthetic double-stranded DNA gene block, approximately 750 base pairs (bp) in length, is designed and synthesized. nih.govresearchgate.net This block contains shortened, cluster-specific capture arms (typically 360 bp) homologous to the flanking regions of the target BGC, along with integrated restriction sites that facilitate simple digestion and ligation into a capture vector like pCAP01. nih.gov

Using this method, researchers successfully captured a 54 kb orphan Type II polyketide synthase (PKS) BGC responsible for cosmomycin production from the ocean-derived bacterium Streptomyces sp. CNT-302. nih.govresearchgate.netfrontiersin.org The heterologous expression of this captured cluster confirmed its function and even led to the discovery of new cosmomycin analogs. nih.govacs.org Genomic analysis has revealed that the cosmomycin BGCs from different strains share a high degree of similarity. nih.gov

Table 1: Comparison of Cosmomycin Biosynthetic Gene Clusters (BGCs)

FeatureStreptomyces sp. CNS-615Streptomyces sp. CNT-302Streptomyces olindensis
BGC Size >54 kb54 kb>40 kb
Similarity Level >90% similar on the amino acid sequence level to the other listed strains. nih.govresearchgate.netresearchgate.net>90% similar on the amino acid sequence level to the other listed strains. nih.govresearchgate.netresearchgate.net>90% similar on the amino acid sequence level to the other listed strains. nih.govresearchgate.netresearchgate.net
Key Genes Contains genes for Type II PKS, glycosyltransferases, and tailoring enzymes. nih.govContains a Type II PKS sharing 94% and 90% identity with known cosmomycin KS and CLF subunits, respectively, plus three glycosyltransferases. nih.govHomology is primarily restricted to the first 40 kb of the sequence captured from Streptomyces sp. CNT-302. researchgate.netresearchgate.net
Capture Method Identified via genome analysis. researchgate.netBGC captured using synthetic DNA gene blocks and TAR cloning. nih.govfrontiersin.orgBGC identified and partially sequenced; genes interrogated via knockout experiments. researchgate.netnih.gov

Manipulation of Biosynthetic Genes for Enhanced Production

The successful capture of an entire BGC provides a powerful platform for genetic manipulation to create novel analogues or enhance the production of the target compound. nih.govresearchgate.net The ability to modify the biosynthetic machinery allows for targeted engineering that would be difficult or impossible to achieve through traditional chemical synthesis. nih.gov

In the case of cosmomycins, the extensive glycosylation pattern is crucial for their biological activity, particularly their interaction with DNA. nih.govnih.gov This makes the glycosyltransferase genes within the BGC prime targets for manipulation. nih.gov Research into the cosmomycin pathway in Streptomyces olindensis has demonstrated the direct impact of such modifications. nih.govresearchgate.net Scientists inactivated two specific glycosyltransferase genes, cosG and cosK, which resulted in the production of five new cosmomycin derivatives with altered glycosylation patterns. nih.govresearchgate.net This finding not only illuminated the function of these enzymes but also highlighted their flexibility, including the ability to transfer deoxysugars to both sides of the aglycone core. nih.govresearchgate.net

These results open the door for combinatorial biosynthesis approaches, such as "glycorandomization" engineering processes, to generate libraries of new cosmomycin analogues with potentially improved efficacy or novel bioactivities. nih.govresearchgate.net

Table 2: Research Findings from Manipulation of Cosmomycin Biosynthetic Genes

Target Gene(s)Producing OrganismManipulation TechniqueOutcomeReference(s)
cosGStreptomyces olindensisGene inactivation by replacement.Generation of new derivatives with altered glycosylation. nih.govresearchgate.net
cosKStreptomyces olindensisGene inactivation by replacement.Production of five new cosmomycin derivatives; demonstrated flexibility of CosK with respect to the deoxysugar donor. nih.govresearchgate.net

Metabolic Flux Analysis for Optimized Biosynthesis Pathways

Metabolic Flux Analysis (MFA) is a quantitative technique used to investigate the rates of metabolic reactions within a cell, providing a detailed map of how precursors and energy are allocated. wikipedia.org This methodology is particularly valuable for optimizing the production of secondary metabolites like cosmomycin by identifying metabolic bottlenecks and understanding the competition between primary growth and specialized biosynthesis. wikipedia.orgresearchgate.netnih.gov

A computational model based on metabolic flux balancing was developed for Streptomyces olindensis to specifically investigate the metabolic shifts that occur when the cell transitions from a growth-focused state to a cosmomycin production state. researchgate.netresearchgate.net The structure of cosmomycin requires specific precursors: the polyketide aglycone, β-rhodomycinone, is synthesized from one propionyl-CoA starter unit and nine acetate (B1210297) units derived from malonyl-CoA. researchgate.net The model revealed significant rerouting of central carbon metabolism depending on the cell's objective. researchgate.netresearchgate.net

During the growth maximization phase, key metabolites are channeled towards biomass production. researchgate.net For instance, acetyl-CoA predominantly enters the TCA cycle to generate the energy required for rapid cell division. researchgate.netresearchgate.net In contrast, during the cosmomycin production phase, the metabolic flux is redirected. researchgate.net The model showed that all acetyl-CoA flux is channeled towards the synthesis of malonyl-CoA, the direct precursor for the antibiotic's polyketide backbone. researchgate.netresearchgate.net This shift renders the TCA cycle incomplete, making the cell reliant on anaplerotic reactions. researchgate.netresearchgate.net Similarly, glucose-1-phosphate, which is used for carbohydrate biosynthesis during growth, is rerouted to form the deoxysugar moieties attached to the cosmomycin core during production. researchgate.netresearchgate.net These findings provide a quantitative framework for developing strategies, such as targeted genetic modifications or optimized fermentation conditions, to direct metabolic resources towards enhanced cosmomycin yield. researchgate.net

Table 3: Metabolic Flux Shifts in S. olindensis for Cosmomycin Production

MetaboliteFlux During Growth MaximizationFlux During Cosmomycin Production MaximizationBiosynthetic RoleReference(s)
Acetyl-CoA Enters the TCA cycle for energy production.All flux is directed to Malonyl-CoA synthesis.Precursor for the Malonyl-CoA extender units of the polyketide backbone. researchgate.netresearchgate.net
Glucose-1-Phosphate Directed to carbohydrate biosynthesis for biomass.Directed to deoxysugar biosynthesis.Precursor for the six deoxysugar units in the final cosmomycin structure. researchgate.netresearchgate.net
TCA Cycle Complete and highly active to meet energy demands.Incomplete and dependent on anaplerotic reactions.Central energy and precursor hub. researchgate.netresearchgate.net

Mechanistic Research on Cosmomycin C Biological Activities

Investigations into Molecular Mechanisms of Action

Cosmomycin C, an anthracycline antibiotic, demonstrates significant biological activity through various molecular mechanisms. ontosight.ai Research has primarily focused on its interactions with cellular DNA and its ability to modulate critical signaling pathways involved in cell proliferation and survival. These investigations have elucidated the compound's role as a DNA intercalator, a topoisomerase II inhibitor, and a modulator of the STAT3 signaling cascade, leading to subsequent effects on the cell cycle. ontosight.airesearchgate.netnih.gov

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for this compound, characteristic of anthracycline antibiotics, is its direct interaction with DNA. ontosight.ai The compound's planar aromatic ring structure facilitates its insertion, or intercalation, between the base pairs of the DNA double helix. ontosight.airesearchgate.net This physical insertion distorts the structure of the DNA, creating a roadblock for cellular processes that require DNA strand separation, such as replication and transcription. ontosight.ai

This intercalation also disrupts the function of topoisomerase II, an essential enzyme that manages DNA topology by creating and resealing double-strand breaks to untangle DNA during replication. biomedpharmajournal.orgmdpi.com By stabilizing the complex formed between DNA and topoisomerase II, this compound prevents the enzyme from religating the cleaved DNA strands. researchgate.netbiomedpharmajournal.org This leads to an accumulation of permanent double-strand breaks, which are toxic to the cell and can trigger apoptotic cell death, particularly in rapidly dividing cancer cells. ontosight.aimdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

Beyond its direct effects on DNA, this compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. researchgate.netnih.gov The STAT3 pathway is a critical regulator of cell growth, survival, and proliferation, and its constitutive activation is a hallmark of many human cancers. researchgate.netnih.govfrontiersin.org this compound's ability to interfere with this pathway represents a significant aspect of its biological activity. researchgate.netnih.gov

The activation of STAT3 is initiated by its phosphorylation at a specific tyrosine residue, Tyr705. frontiersin.orgresearcherslinks.comcellsignal.com This phosphorylation event is a critical step that triggers the dimerization and subsequent activation of the STAT3 protein. frontiersin.orgcellsignal.com Research conducted on MDA-MB-468 breast cancer cells demonstrated that this compound effectively inhibits the phosphorylation of STAT3 at this Tyr705 site. researchgate.netnih.gov By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade. researchgate.netfrontiersin.org

Following phosphorylation and dimerization, activated STAT3 dimers translocate from the cytoplasm into the nucleus, where they can bind to DNA and regulate gene transcription. researchgate.netfrontiersin.orgcellsignal.com Studies have confirmed that treatment with this compound leads to the suppression of this nuclear translocation. researchgate.netnih.gov This inhibition is a direct consequence of preventing Tyr705 phosphorylation, as the unphosphorylated STAT3 protein is unable to form the dimers required for nuclear import. researchgate.netfrontiersin.org By keeping STAT3 sequestered in the cytoplasm, this compound prevents it from acting as a nuclear transcription factor. researchgate.netnih.gov

Once in the nucleus, activated STAT3 promotes the transcription of a wide array of genes whose protein products are involved in cell cycle progression, survival, and angiogenesis. researchgate.net this compound's inhibition of the STAT3 pathway leads to the suppressed expression of these key downstream target proteins. In MDA-MB-468 cells, treatment with this compound resulted in the downregulation of several critical STAT3-regulated proteins. researchgate.netnih.gov These include Cyclin D1, which is essential for cell cycle progression; the anti-apoptotic proteins Bcl-xL, Survivin, and Mcl-1, which protect cancer cells from cell death; and Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. researchgate.netnih.govresearchgate.net The suppression of these proteins undermines the survival and proliferative capabilities of cancer cells. researchgate.netresearchgate.net

Table 1: Effect of this compound on STAT3 Downstream Target Proteins

Target Protein Function Effect of this compound Treatment Reference
Cyclin D1 Promotes G1/S phase cell cycle transition Suppressed expression researchgate.netnih.gov
Bcl-xL Anti-apoptotic protein, inhibits cell death Suppressed expression researchgate.netnih.gov
Survivin Inhibitor of apoptosis, regulates cell division Suppressed expression researchgate.netnih.gov
Mcl-1 Anti-apoptotic protein, promotes cell survival Suppressed expression researchgate.netnih.gov

| VEGF | Promotes angiogenesis (new blood vessel formation) | Suppressed expression | researchgate.netnih.gov |

Suppression of STAT3 Nuclear Translocation

Cell Cycle Dynamics Alteration

The culmination of this compound's mechanistic actions—including DNA damage and inhibition of the STAT3 pathway—results in significant alterations to cell cycle dynamics. researchgate.netnih.gov The downregulation of key proteins like Cyclin D1 disrupts the normal progression of the cell cycle. researchgate.netsemanticscholar.org Flow cytometry analysis of MDA-MB-468 breast cancer cells treated with this compound revealed a distinct alteration in cell cycle distribution. researchgate.netnih.gov The treatment caused a significant accumulation of cells in the G0-G1 phase of the cell cycle, indicating a state of cell cycle arrest. researchgate.netnih.gov This G0/G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. researchgate.netnih.govplos.org

Table 2: Observed Effect of this compound on Cell Cycle

Cell Line Observed Effect Phase of Arrest Reference

| MDA-MB-468 | Accumulation of cells | G0-G1 Phase | researchgate.netnih.gov |

Table 3: List of Compounds Mentioned

Compound Name
Bcl-xL
This compound
Cyclin D1
Mcl-1
Survivin
Induction of G0-G1 Phase Accumulation

Research has demonstrated that this compound can influence the cell cycle progression in cancer cells. Specifically, in studies involving MDA-MB-468 breast cancer cells, treatment with this compound led to an accumulation of cells in the G0-G1 phase of the cell cycle. researchgate.netnih.gov This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting cell proliferation. nih.gov The inhibition of the STAT3 signaling pathway by this compound is linked to this cell cycle arrest, as it leads to the suppressed expression of downstream target proteins like cyclin D1, which is crucial for the G1 to S phase transition. researchgate.netnih.gov

Apoptosis Induction Pathways

In addition to halting cell cycle progression, this compound has been shown to actively induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov

A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Studies on MDA-MB-468 breast cancer cells revealed that treatment with this compound results in the cleavage of PARP. researchgate.netnih.gov This cleavage is a downstream event of caspase activation, a family of proteases central to the apoptotic process. Specifically, this compound was found to activate caspase-3, a critical executioner caspase. researchgate.netnih.govresearchgate.net The activation of caspase-3 and subsequent PARP cleavage are hallmark events in the apoptotic cascade induced by this compound. researchgate.netnih.gov

Analysis of Antimicrobial Action Mechanisms

This compound also exhibits antimicrobial properties, and research has begun to uncover the mechanisms behind its action against bacteria.

A primary mechanism of action for many anthracyclines, including this compound, is the disruption of DNA replication in bacteria. numberanalytics.com These compounds can intercalate into the bacterial DNA, a process where they insert themselves between the base pairs of the DNA helix. rsc.org This intercalation can interfere with the function of enzymes essential for DNA replication, such as DNA gyrase and topoisomerase, leading to the inhibition of bacterial growth. numberanalytics.comfrontiersin.org

The damage to bacterial DNA caused by agents like this compound can trigger a complex cellular stress response known as the SOS response. rsc.orgnih.gov This response is a protective mechanism that involves the activation of a series of genes responsible for DNA repair. nih.govelifesciences.org However, the SOS response can also be a double-edged sword for the bacteria; while it attempts to repair the DNA damage, the process itself can be error-prone, leading to mutations. nih.gov The induction of the SOS response is a key indicator of DNA damage and a consequence of the interaction between this compound and bacterial DNA. plos.orgplos.org

DNA Replication Disruption

Cellular Differentiation Induction in Research Models

Beyond its cytotoxic and antimicrobial effects, this compound has been investigated for its ability to induce cellular differentiation, a process where a less specialized cell becomes a more specialized cell type.

Research has shown that this compound can induce differentiation in Friend leukemia cells (F5-5). tandfonline.com In these studies, this compound, at specific concentrations, prompted the cells to biosynthesize hemoglobin, a marker of erythroid differentiation. tandfonline.com This suggests that this compound can influence the developmental pathways of certain cell types. Furthermore, the human promyelocytic leukemia cell line, HL-60, is a well-established model for studying cellular differentiation. These cells can be induced to differentiate into various mature myeloid lineages. While direct studies on this compound's effect on HL-60 differentiation are not as extensively detailed as for other inducers, the known differentiation-inducing capabilities of other anthracyclines in this cell line suggest a potential area for further investigation. nih.govnih.gov

Data Tables

Table 1: Effects of this compound on MDA-MB-468 Breast Cancer Cells

Biological EffectObservationReference
Cell CycleAccumulation in G0-G1 phase researchgate.netnih.gov
ApoptosisInduction of PARP cleavage researchgate.netnih.gov
ApoptosisActivation of Caspase-3 researchgate.netnih.gov

Table 2: Antimicrobial Mechanisms of this compound

MechanismDescriptionReference
DNA Replication DisruptionIntercalation into bacterial DNA, interfering with replication machinery. rsc.orgescholarship.org
SOS Response InductionTriggers a cellular stress response in bacteria due to DNA damage. rsc.org

Table 3: Cellular Differentiation Induction by this compound

Cell LineObserved EffectReference
Friend Leukemia Cells (F5-5)Induction of hemoglobin biosynthesis. tandfonline.com

Friend Leukemia Cell Differentiation Induction

This compound has been identified as a potent inducer of differentiation in Friend leukemia cells. mdpi.comtandfonline.com This activity is significant because inducing differentiation in cancer cells is a therapeutic strategy to halt their proliferation and restore them to a more mature, non-cancerous state. mdpi.com Research has shown that this compound can trigger these cells to biosynthesize hemoglobin, a key marker of erythroid differentiation. tandfonline.com

Detailed studies have revealed that the structure of this compound, particularly its sugar chains, plays a crucial role in its differentiation-inducing activity. tandfonline.com The presence of two sugar chains, one at the C-7 position and another at the C-10 position of the γ-rhodomycinone aglycone, is associated with more potent activity compared to related compounds with only one sugar chain. tandfonline.com

In a comparative study of various anthracyclines, this compound was found to be a particularly promising candidate for an anticancer agent. tandfonline.com This is due to its high ratio of cytotoxic effective dose to differentiation-inducing effective dose, suggesting a favorable therapeutic window. tandfonline.com Specifically, about 16.4% of F5-5 Friend leukemia cells were induced to produce hemoglobin by this compound. tandfonline.com

The mechanism by which this compound induces differentiation is thought to be linked to its ability to intercalate with DNA, which in turn inhibits DNA and RNA synthesis. tandfonline.comontosight.ai However, the observation that the increase in cytotoxicity and differentiation-inducing activity are not always parallel suggests that the binding sites on DNA for these two effects may be different. tandfonline.com The specific structure of the sugar chains is believed to influence this binding specificity. tandfonline.com

Table 1: Induction of Hemoglobin Synthesis in F5-5 Friend Leukemia Cells by Cosmomycins

CompoundPercentage of Benzidine Positive Cells (%)
Cosmomycin A20.0
Cosmomycin B15.4
This compound 16.4
Cosmomycin D14.2

Data sourced from a study on new differentiation inducers of Friend cell F5-5. tandfonline.com

Notably, other clinically used anthracyclines like adriamycin and daunomycin did not show the same differentiation-inducing effect on these cells. tandfonline.com The aglycone common to these compounds, γ-rhodomycinone, also lacked this activity and was found to be cytotoxic. tandfonline.com This underscores the unique properties of the complete this compound molecule in promoting the differentiation of Friend leukemia cells.

Structural Diversity and Analogue Generation of Cosmomycin C

Elucidation of Structural Variations within the Cosmomycin Series

The cosmomycin family of compounds is characterized by a complex glycosylation pattern, featuring two sugar chains attached to the aglycone core, a feature that sets them apart from many other anthracyclines. nih.govasm.org This structural complexity provides a foundation for significant natural and engineered diversity.

Differences in Trisaccharide Chains at C-7 and C-10 Positions

A defining characteristic of the cosmomycin series is the presence of two trisaccharide chains, typically attached at the C-7 and C-10 positions of the aglycone. nih.gov The composition of these sugar chains can vary between different cosmomycin compounds. In the case of Cosmomycin C, the two trisaccharide chains are distinct from each other. The chain at the C-7 position consists of L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose. nih.govtandfonline.com In contrast, the chain at the C-10 position features L-rhodosamine, L-rhodinose, and another L-rhodinose. nih.gov This differs from the related Cosmomycin D, where both trisaccharide chains are identical, each composed of L-rhodosamine, 2-deoxy-L-fucose, and L-rhodinose. nih.gov This variation in the sugar moieties is a key structural differentiator within the cosmomycin series and is crucial for their biological activity. nih.gov

Table 1: Comparison of Trisaccharide Chains in this compound and Cosmomycin D

Compound Trisaccharide Chain at C-7 Trisaccharide Chain at C-10
This compound L-rhodosamine - 2-deoxy-L-fucose - L-rhodinose L-rhodosamine - L-rhodinose - L-rhodinose

| Cosmomycin D | L-rhodosamine - 2-deoxy-L-fucose - L-rhodinose | L-rhodosamine - 2-deoxy-L-fucose - L-rhodinose |

Source: nih.gov

Identification of Deoxy- and Desmethyl-Cosmomycin C Analogs

Heterologous expression of the cosmomycin biosynthetic gene cluster has led to the identification of several novel analogues of this compound. nih.govresearchgate.net These derivatives exhibit variations such as the lack of a hydroxyl group (deoxy-) or a methyl group (desmethyl-). nih.gov Among the identified compounds are deoxy-cosmomycin C, 13-desmethyl-cosmomycin C, and a doubly modified analogue, desmethyl, deoxy-cosmomycin C. nih.govresearchgate.net These analogues arise from the heterologous host replacing the canonical propionate (B1217596) starter unit with an acetate (B1210297) unit, resulting in a shortened carbon chain. nih.gov

Table 2: Identified Analogs of this compound

Compound Molecular Formula Observed m/z [M+H]⁺ Calculated m/z [M+H]⁺
This compound C₆₀H₈₈N₂O₂₁ 1173.5957 1173.5956
Deoxy-Cosmomycin C C₆₀H₈₈N₂O₂₀ 1157.6006 1157.6005
13-Desmethyl-Cosmomycin C C₅₉H₈₆N₂O₂₁ 1159.5793 1159.5796

| Desmethyl, Deoxy-Cosmomycin C | C₅₉H₈₆N₂O₂₀ | 1143.5846 | 1143.5847 |

Source: nih.gov

Methodologies for Structural Analysis of this compound and its Derivatives

The structural elucidation of this compound and its complex analogues relies on advanced analytical techniques capable of providing detailed information on mass and fragmentation.

Mass Spectrometry Techniques (e.g., HR-ESI-MS, MS/MS, Molecular Networking)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is fundamental for determining the precise molecular formula of cosmomycin compounds. nih.gov Tandem Mass Spectrometry (MS/MS) provides crucial data on the structure by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in sequencing the sugar chains. mdpi.comnih.gov Field Desorption Tandem Mass Spectrometry has also been applied to underivatized cosmomycins to obtain sugar sequence information. nih.gov

A powerful approach for identifying related compounds within a complex mixture is molecular networking. nih.govresearchgate.net This technique uses MS/MS data to group molecules with similar fragmentation patterns, allowing for the rapid identification of known compounds and the targeted discovery of new analogues. nih.govmdpi.com For instance, molecular networking of extracts containing cosmomycins has successfully clustered nodes corresponding to this compound and D with new nodes identified as deoxy- and desmethyl- derivatives. nih.govresearchgate.net

UPLC-HR-MS/MS for Compound Identification and Fragmentation Pathway Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Tandem Mass Spectrometry (HR-MS/MS) is a highly effective method for separating and identifying cosmomycins from complex extracts. mdpi.comresearchgate.net This technique provides both retention time data and high-resolution mass spectra for precise compound identification. mdpi.com

The fragmentation pathway of this compound has been characterized using UPLC-HR-MS/MS. mdpi.comsemanticscholar.org The protonated molecule [M+H]⁺ at an m/z of 1173.3 undergoes a series of dissociations corresponding to the sequential loss of sugar residues. mdpi.com This detailed fragmentation pattern is a unique fingerprint that confirms the identity of this compound.

Table 3: UPLC-HR-MS/MS Fragmentation Pathway of this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (amu) Inferred Loss
1173.3 1059.1 114 Outermost sugar (rhodinose)
1059.1 945.1 114 Outermost sugar (rhodinose)
945.1 831.2 114 Middle sugar (rhodinose)
831.2 701.2 130 Middle sugar (2-deoxy-L-fucose)

Source: mdpi.comsemanticscholar.org

Combinatorial Biosynthesis and Glycorandomization Strategies

The elucidation of the cosmomycin biosynthetic gene cluster from Streptomyces olindensis has paved the way for generating novel analogues through genetic engineering. nih.gov Techniques like combinatorial biosynthesis and glycorandomization are promising strategies for creating new cosmomycin derivatives with potentially improved therapeutic properties. nih.govresearchgate.net

Combinatorial biosynthesis involves the targeted inactivation or modification of genes within the biosynthetic pathway. nih.gov For example, inactivating the glycosyltransferase genes cosG and cosK in S. olindensis resulted in the production of five new derivatives with altered glycosylation patterns. nih.gov This demonstrated the flexibility of these enzymes and their potential for use in generating novel anthracyclines. nih.gov

Glycorandomization is a strategy focused on diversifying the sugar moieties attached to a drug scaffold. researchgate.netdntb.gov.ua Given that the glycosylation pattern is critical for the biological activity of anthracyclines, engineering the cosmomycin pathway to incorporate different sugar units could yield powerful new analogues. nih.govnih.gov The availability of the cosmomycin biosynthetic gene cluster and the characterization of its glycosyltransferases provide the necessary tools for applying these glycorandomization strategies. nih.govresearchgate.net

Engineering Novel Glycosylation Patterns through Glycosyltransferase Flexibility

The glycosylation of the cosmomycin aglycone is a critical process governed by specific enzymes known as glycosyltransferases. nih.gov The producing organism, Streptomyces olindensis, possesses a gene cluster for cosmomycin biosynthesis that includes genes encoding these key enzymes. nih.govasm.org Research has focused on characterizing and manipulating these glycosyltransferases to alter the sugar chains attached to the cosmomycin core, thereby generating novel derivatives.

Detailed studies have identified two specific glycosyltransferase genes, cosG and cosK, within a 14-kb region of the S. olindensis chromosome. nih.govresearchgate.net To elucidate their functions, gene inactivation experiments were performed, leading to the creation of mutant strains that produced new cosmomycin derivatives with altered glycosylation. nih.govnih.gov Structural analysis of the compounds accumulated by these mutants revealed significant flexibility in the glycosylation machinery. nih.govresearchgate.net

The findings indicated that both CosG and CosK are capable of transferring deoxysugar moieties to both the C-7 and C-10 positions of the aglycone, a notable feature as the C-10 position is less commonly glycosylated in other anthracyclines. nih.govresearchgate.net Furthermore, the glycosyltransferase CosK demonstrated remarkable flexibility concerning its choice of sugar donor substrate. nih.govglycoscience.ru This flexibility is a key factor responsible for the natural structural variability observed in the trisaccharide chains of different cosmomycins and provides a powerful tool for generating new analogues. nih.gov The inactivation of cosG and cosK resulted in the generation of five new derivatives, highlighting the potential of these enzymes in combinatorial biosynthesis approaches to create novel anthracyclines. nih.govnih.gov

Gene InactivatedResulting ProductsKey Findings
cosG and cosKFive new cosmomycin derivatives with altered glycosylation patterns. nih.govresearchgate.net- Both CosG and CosK can glycosylate at both C-7 and C-10 positions. nih.gov - CosK exhibits flexibility towards the deoxysugar donor substrate. nih.govresearchgate.net

Creation of New Cosmomycin Analogues through Biosynthetic Pathway Manipulation

Beyond targeting individual enzymes, the manipulation of the entire cosmomycin biosynthetic gene cluster (BGC) offers a powerful strategy for generating novel analogues. nih.govresearchgate.net Advances in synthetic biology, particularly methods like Transformation-Associated Recombination (TAR) cloning, have enabled the capture and expression of large BGCs in heterologous hosts. nih.govsci-hub.se This approach not only facilitates the production of the natural compound in a more amenable organism but also opens avenues for engineering the pathway to create structural variants. nih.govresearchgate.net

The cosmomycin BGC from Streptomyces sp. CNT-302, which is over 90% similar to the cluster in S. olindensis, was successfully captured using a streamlined TAR methodology and expressed in the heterologous host Streptomyces coelicolor M512. nih.govresearchgate.net Analysis of the metabolites produced by this engineered host revealed the presence of known compounds like this compound and cosmomycin D. nih.gov

Crucially, the heterologous expression system also yielded several new cosmomycin analogues that were not observed in the native producer. nih.govresearchgate.net Using mass spectral molecular networking, researchers identified novel derivatives, including deoxy-cosmomycin C, desmethylthis compound, and desmethyl-deoxythis compound. nih.govresearchgate.netresearchgate.net These new compounds appear to lack specific functional groups, such as a methyl or a hydroxyl group, on the rhodosamine amino sugar or the aglycone when compared to this compound. researchgate.net The successful production of these new analogues demonstrates that heterologous expression of the cosmomycin BGC can be an effective "glycorandomization" engineering process to expand the chemical diversity of this important class of antitumor agents. nih.govresearchgate.net

New AnalogueMethod of GenerationStructural Modification Compared to this compoundReference
Deoxy-cosmomycin CHeterologous expression of the cosmomycin BGC in S. coelicolor M512.Lacks a hydroxyl group. nih.govresearchgate.net
Desmethylthis compoundHeterologous expression of the cosmomycin BGC in S. coelicolor M512.Lacks a methyl group on the rhodosamine sugar or aglycone. nih.govresearchgate.net
Desmethyl-deoxythis compoundHeterologous expression of the cosmomycin BGC in S. coelicolor M512.Lacks both a methyl and a hydroxyl group. nih.govresearchgate.net

Microbial Self Resistance Mechanisms Associated with Cosmomycin Production

Intrinsic Protection Systems in Cosmomycin-Producing Organisms

The intrinsic protection systems in cosmomycin-producing organisms are a classic example of co-evolution of a metabolic pathway and its corresponding resistance mechanisms. Studies on Streptomyces olindensis have identified at least three distinct, yet complementary, systems that work in concert to confer resistance. asm.orgnih.gov These systems are encoded by the cos gene cluster and are crucial for the viability of the organism during the production phase of the antibiotic. asm.org

A key challenge for cosmomycin producers is managing the oxidative stress generated by the antibiotic's activity. Anthracyclines like cosmomycins can lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), which can damage cellular components. asm.org Streptomyces olindensis employs a specialized enzyme, Mycothiol (B1677580) Peroxidase (MPx), encoded by the cosP gene, to counteract this threat. asm.orgnih.gov

Mycothiol (MSH) is the primary low-molecular-weight thiol in Actinobacteria, playing roles analogous to glutathione (B108866) in other bacteria. nih.gov The CosP enzyme utilizes mycothiol to detoxify peroxides, thus protecting the cell from oxidative damage that occurs during cosmomycin production. asm.org The presence and activity of CosP represent a novel self-resistance mechanism for an anthracycline producer. nih.gov Overexpression of cosP has been shown to increase resistance to cosmomycins, confirming its protective role. asm.orgnih.gov This finding is significant as it highlights an antioxidant defense strategy that is also observed in doxorubicin-resistant neoplastic cells. asm.org

A primary line of defense against toxic compounds is to actively pump them out of the cell. Cosmomycin-producing Streptomyces utilize a dedicated ABC (ATP-binding cassette) transporter system for this purpose. asm.org This efflux pump is composed of two protein subunits, CosI and CosJ, which are encoded by genes within the cosmomycin biosynthetic cluster. asm.orgnih.gov

The CosI/CosJ transporter recognizes cosmomycin molecules and uses the energy from ATP hydrolysis to export the antibiotic out of the cytoplasm, thereby preventing it from reaching its intracellular target, DNA. asm.orgresearchgate.net The expression of cosI and cosJ genes confers a significant level of resistance to cosmomycins. nih.gov This mechanism is a common strategy among antibiotic-producing bacteria to avoid suicide. anr.frmdpi.com

Given that the primary mode of action for cosmomycins is DNA intercalation, a mechanism to repair or protect DNA is critical for the producer organism's survival. asm.orgvulcanchem.com The cosU gene, found within the cosmomycin gene cluster, encodes a protein with high similarity to the UvrA subunit of the ABC excinuclease system, which is involved in nucleotide excision repair (NER). nih.gov

However, the CosU protein is classified as a UvrA-like class IIa protein because it lacks the domain necessary to interact with UvrB, a key component of the NER pathway. nih.gov This suggests that CosU does not function in the canonical DNA repair pathway. Instead, it is proposed that CosU acts by recognizing the complex formed between cosmomycin and DNA and helps to dislodge the antibiotic from the DNA, thereby mitigating its toxic effects. asm.orgnih.gov The expression of cosU has been demonstrated to increase resistance to cosmomycins, underscoring its role in protecting the producer's genetic material. nih.gov This type of resistance mechanism, involving UvrA-like proteins, has also been observed in producers of other DNA-intercalating antibiotics. nih.gov

GeneProtein ProductProposed Function in Self-Resistance
cosPMycothiol Peroxidase (MPx)Detoxification of H2O2 and other peroxides generated during cosmomycin production.
cosI / cosJABC Transporter SubunitsForm an efflux pump to actively transport cosmomycin out of the cell.
cosUUvrA-like Class IIa ProteinReduces the interaction between cosmomycin and DNA, possibly by recognizing and removing the antibiotic from the DNA.

Efflux Pump Systems (e.g., CosI, CosJ)

Evolutionary and Ecological Implications of Self-Resistance

The evolution of robust self-resistance mechanisms has profound implications for the producing organism and its ecological niche. The tight co-regulation of antibiotic production and resistance genes ensures that the organism can survive the toxic effects of its own secondary metabolites. asm.org This represents a significant evolutionary advantage, allowing the producer to effectively compete with other microorganisms in its environment by eliminating sensitive rivals. researchgate.netbiorxiv.org

The presence of these resistance genes within mobile genetic elements like biosynthetic gene clusters raises the possibility of horizontal gene transfer to other, potentially pathogenic, bacteria. asm.orgnih.gov This could contribute to the spread of antibiotic resistance in clinical settings. nih.gov Furthermore, the energetic cost associated with maintaining these resistance mechanisms, such as the ATP consumed by efflux pumps, likely influences the fitness of the producing organism, especially in environments where the antibiotic does not confer a competitive advantage. plos.orgnd.edu The study of these self-resistance strategies is therefore not only crucial for understanding the biology of the producing organism but also for anticipating and potentially mitigating the broader consequences of antibiotic resistance evolution. asm.orgnih.gov

Advanced Research Methodologies and Future Directions

Integration of Multi-Omics Data for Natural Product Discovery (Genomics, Metabolomics)

The convergence of genomics and metabolomics, often referred to as a multi-omics approach, has revolutionized the discovery and characterization of natural products. omu.edu.tr This integrated strategy moves beyond traditional "grind and find" methods, which often overlooked compounds produced in small quantities or under specific laboratory conditions. nih.gov By pairing genomic data with analytical chemistry, researchers can now more effectively navigate the vast chemical space produced by microorganisms. omu.edu.tracs.org

Genomic approaches allow for the prioritization of microbial strains rich in biosynthetic pathways and help to avoid the high rediscovery rates of known compounds. nih.gov The sequencing of microbial genomes has revealed a wealth of biosynthetic gene clusters (BGCs), many of which are "silent" or "orphan" as their corresponding products are unknown. frontiersin.orgnih.gov This vast genetic reservoir represents a treasure trove for discovering novel bioactive compounds. researchgate.net

Metabolomics, particularly through techniques like tandem mass spectrometry and molecular networking, provides a powerful tool for analyzing the chemical output of an organism. nih.gov When combined with genomic data, it becomes possible to link a specific BGC to its metabolic product. For instance, after the heterologous expression of a targeted BGC, molecular networking can be used to identify the resulting compounds and any new analogues produced. nih.govresearchgate.net This was successfully demonstrated in the study of cosmomycins, where mass spectral molecular networking identified new derivatives, such as deoxycosmomycin C, after the cosmomycin BGC was expressed in a new host. nih.govresearchgate.net This synergy between genomics and metabolomics accelerates the discovery process, enabling a more targeted and efficient exploration of microbial chemistry. omu.edu.tr

Databases that systematically store and link genomic and metabolomic information are crucial for the advancement of the field in the multi-omics era. rsc.org These resources facilitate large-scale analysis and help researchers connect the dots between genes and molecules on a global scale. rsc.org

High-Throughput Screening for Novel Bioactivity

High-throughput screening (HTS) is an essential methodology for rapidly assessing the biological activities of a large number of molecules, a critical step in drug discovery. mdpi.com This approach allows for the testing of natural products like this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. mdpi.com While traditional natural product discovery has faced challenges, HTS provides a means to systematically evaluate the vast chemical diversity generated through modern biosynthetic methods. researchgate.netmdpi.com

HTS can be performed using various assay formats, including whole-cell-based assays and specific molecular target-based assays. mdpi.com For example, a library of compounds can be screened for effects on cell viability, microbial growth, or specific enzyme activity. mdpi.comnih.gov The development of automated imaging and liquid handling systems allows for the screening of thousands of chemicals per week, generating vast datasets on their biological effects. nih.gov

In the context of this compound, the successful heterologous expression of its biosynthetic gene cluster and the generation of new analogues opens the door for HTS. nih.govresearchgate.net These novel compounds can be screened to identify molecules with improved efficacy or entirely new bioactivities. nih.gov Furthermore, HTS can be combined with quantitative structure-use relationship (QSUR) models, which use chemical structure information to predict the functional properties of molecules, thereby screening large libraries for potential candidates with desired activities. rsc.org This combination of synthetic biology to create diversity and HTS to test it is a powerful engine for modern natural product drug discovery.

Synthetic Biology Applications for Biosynthetic Pathway Optimization and Diversification

Synthetic biology offers powerful tools to manipulate the genetic blueprints of organisms, providing unprecedented control over the production of complex molecules like this compound. nih.gov These techniques allow researchers to not only produce known compounds in more manageable host organisms but also to engineer the biosynthetic pathways to create novel derivatives. nih.govresearchgate.net

A key challenge in natural product research is that many BGCs are silent or poorly expressed in their native producers under laboratory conditions. frontiersin.orgresearchgate.net Heterologous expression—cloning an entire BGC and moving it into a more genetically tractable host—is a powerful strategy to overcome this limitation. frontiersin.orgnih.gov The successful capture and expression of the 54 kb cosmomycin BGC from a marine Streptomyces strain into a heterologous host is a prime example of this approach. researchgate.netresearchgate.net

Transformation-Associated Recombination (TAR) has emerged as a robust method for capturing large BGCs. nih.gov This technique has been streamlined by using synthetic DNA, which simplifies the process and makes it amenable to higher throughput applications. nih.govresearchgate.net The TAR-based cloning of the cosmomycin cluster from Streptomyces sp. CNT-302 and its expression in Streptomyces coelicolor confirmed that the captured BGC was sufficient for the production of cosmomycins. nih.govresearchgate.net

Once a BGC is expressed in a suitable host, synthetic biology tools can be used for pathway optimization and diversification. mdpi.com Metabolic flux analysis can identify bottlenecks and correlations between pathways, such as the link between fatty acid synthesis and cosmomycin production, suggesting strategies to increase yields. igem.wiki Furthermore, the genetic manipulation of the pathway allows for the creation of new analogues. nih.gov For the cosmomycin series, engineering of glycosylation patterns through "glycorandomization" is a promising strategy, as the carbohydrate moieties are crucial for bioactivity. nih.gov This could yield powerful new analogues with enhanced therapeutic properties. nih.gov

Table 1: Key Gene Functions in the Cosmomycin Biosynthetic Gene Cluster

This interactive table summarizes the functions of key genes identified within the cosmomycin biosynthetic pathway in Streptomyces species.

Gene/ProteinProposed FunctionSource
cosI, cosJ ABC transporters potentially involved in self-resistance. vulcanchem.com
CosG Glycosyltransferase (GT) that transfers aminodeoxysugars like L-rhodosamine. nih.gov
CytA A reductase that mediates C-7 reduction of the anthracycline scaffold, identified as part of the highly similar cytorhodin cluster. researchgate.netnih.gov
Type II PKS Polyketide Synthase responsible for building the core tetracyclic backbone of the molecule. researchgate.net

Exploration of Orphan Biosynthetic Gene Clusters for Cosmomycin-like Compounds

The rapid expansion of microbial genome sequencing has revealed that the genetic potential for producing secondary metabolites far exceeds the number of known compounds. researchgate.netnih.gov Many of the identified biosynthetic gene clusters (BGCs) are termed "orphan" because their metabolic products have not yet been identified. nih.gov These orphan BGCs represent a vast, untapped reservoir for the discovery of novel chemistry, including new cosmomycin-like compounds. frontiersin.org

Genome mining strategies use bioinformatics tools to analyze sequenced genomes and identify promising orphan BGCs. nih.gov For example, a type II polyketide synthase (PKS) gene cluster sharing high identity with the known cosmomycin PKS was identified as an orphan BGC in Streptomyces sp. CNT-302. researchgate.net This targeted approach led to the discovery of what was termed an "orphan cosmomycin" through the application of TAR cloning and heterologous expression. frontiersin.orgresearchgate.netnih.gov

Activating these silent or orphan BGCs is a central goal in modern natural product discovery. acs.org In some cases, interspecies interactions or co-culturing can trigger the expression of otherwise dormant gene clusters. acs.orgnih.gov Transcriptomics studies can reveal which BGCs are activated under these conditions, including many orphan clusters with little similarity to those in existing databases. nih.govacs.org By focusing on orphan BGCs that show sequence similarity to known pathways like that of cosmomycin, researchers can strategically hunt for new structural variants of this important class of anthracyclines.

Q & A

Q. What is the genetic basis of Cosmomycin C biosynthesis, and how conserved are its biosynthetic gene clusters (BGCs) across bacterial strains?

this compound is synthesized via a type II polyketide synthase (PKS) pathway encoded in BGCs. Comparative genomic analyses of Streptomyces strains (e.g., Streptomyces sp. CNS-615 and S. olindensis) reveal >90% amino acid sequence similarity in their BGCs, though the terminal 14 kb of captured genomic material may not be essential for production . Researchers should consult gene knockout studies (e.g., cosD and cosE deletions) to validate essential genes (see Table S2 in supplementary materials of ).

Q. What standard assays are used to confirm this compound’s DNA-intercalating activity?

Phenotypic screening (e.g., DNA damage assays via SOS response induction) and in vitro DNA-binding studies (e.g., fluorescence quenching, thermal denaturation) are primary methods. High-resolution LC-MS and NMR (e.g., 2D NOESY for intercalation confirmation) validate structural interactions . For quantitative data, use MIC assays against Gram-positive bacteria (e.g., Staphylococcus aureus) with dose-dependent cytotoxicity controls .

Q. How should researchers design experiments to isolate this compound analogs from microbial extracts?

Employ mass spectrometry-guided molecular networking (GNPS platform) to cluster analogs based on MS/MS fragmentation patterns. Prioritize HPLC fractionation guided by UV profiles (anthracycline-specific absorbance at 254 nm) and bioactivity screening. Confirm novel structures (e.g., deoxythis compound) via HRESI-TOF-MS and comparative NMR analysis against reference spectra .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition) be resolved?

Contradictions often arise from assay specificity. To differentiate mechanisms:

  • Perform in vitro topoisomerase relaxation assays with purified enzyme and this compound.
  • Use CRISPR-Cas9 knockouts of DNA repair pathways (e.g., recA mutants) to isolate intercalation-specific phenotypes .
  • Cross-reference transcriptomic data (RNA-seq) from treated cells to identify upregulated stress-response genes (e.g., sos regulon vs. topoisomerase-related pathways) .

Q. What experimental strategies optimize the capture and heterologous expression of Cosmomycin BGCs?

Traditional PCR-based cloning struggles with large BGCs. Instead, use PCR-independent transformation-associated recombination (TAR) with synthetic DNA "gene blocks" to assemble BGCs in Saccharomyces cerevisiae. Validate capture efficiency via Southern blotting and heterologous expression in Streptomyces lividans . For troubleshooting, compare growth conditions (e.g., marine-simulating media) to enhance secondary metabolite production .

Q. How can researchers address low yields of this compound in fermentation cultures?

  • Strain engineering: Overexpress pathway-specific regulators (e.g., cosR) or delete competing biosynthetic clusters .
  • Media optimization: Test nitrogen-limited conditions with high carbon sources (e.g., glycerol) to trigger polyketide production.
  • Co-culture approaches: Co-cultivate with antibiotic-resistant strains to induce competitive metabolite synthesis .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Account for plate-to-plate variability via normalized viability controls and report 95% confidence intervals. For high-throughput screens, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) .

Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?

Discrepancies may stem from pharmacokinetic factors (e.g., poor tissue penetration). Address this by:

  • Measuring plasma/tissue concentrations via LC-MS/MS to verify bioavailability .
  • Using isotopic labeling (e.g., ¹³C-Cosmomycin C) to track metabolite distribution in animal models .
  • Incorporating physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens .

Q. What criteria define rigorous replication of this compound studies, particularly in gene cluster characterization?

  • Data transparency: Share raw sequencing reads (deposit in NCBI SRA) and BGC annotations (e.g., AntiSMASH outputs) .
  • Method replication: Independently verify TAR cloning steps using synthetic gene blocks from alternate suppliers .
  • Negative controls: Include empty vector controls in heterologous expression experiments to rule out host-derived metabolites .

Literature and Data Sourcing

Q. How can researchers identify reliable primary literature on this compound analogs?

  • Prioritize studies with deposited spectral data (e.g., GNPS, MetaboLights) and reproducible synthetic protocols .
  • Use PubMed filters for "anthracycline biosynthesis" + "Streptomyces" and limit to articles with ≥3 citations/year .

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.